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Compound of Interest

Compound Name: 4,6-Di-tert-butylresorcinol

Cat. No.: B1329516 Get Quote

Introduction: 4,6-Di-tert-butylresorcinol, with the molecular formula C₁₄H₂₂O₂ and a molecular

weight of 222.32 g/mol , is a sterically hindered phenolic compound.[1] Its structure,

characterized by a resorcinol (1,3-dihydroxybenzene) core with two bulky tert-butyl groups at

positions 4 and 6, makes it a subject of interest in chemical synthesis and as an antioxidant.[1]

A thorough analysis using various spectroscopic techniques is essential for its structural

confirmation, purity assessment, and quality control. This guide provides an in-depth overview

of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), along with detailed

experimental protocols.

Quantitative Spectroscopic Data Summary
The following sections present the expected quantitative data from the analysis of 4,6-Di-tert-
butylresorcinol, summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.0 - 7.2 Singlet (s) 1H Aromatic H (H-5)

~ 6.2 - 6.4 Singlet (s) 1H Aromatic H (H-2)

~ 4.5 - 5.5 Broad Singlet (br s) 2H
Phenolic OH

(exchangeable)

~ 1.4 Singlet (s) 18H tert-butyl CH₃

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

~ 150 - 155 Quaternary Aromatic C-OH (C-1, C-3)

~ 135 - 140 Quaternary Aromatic C-C(CH₃)₃ (C-4, C-6)

~ 120 - 125 Tertiary Aromatic C-H (C-5)

~ 100 - 105 Tertiary Aromatic C-H (C-2)

~ 34 - 36 Quaternary Aliphatic C(CH₃)₃

~ 30 - 32 Primary Aliphatic C(CH₃)₃

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on

the absorption of infrared radiation.

Table 3: Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Intensity / Shape Assignment

~ 3600 - 3200 Strong, Broad
O-H stretch (phenolic, H-

bonded)

~ 3100 - 3000 Medium, Sharp Aromatic C-H stretch

~ 2960 - 2870 Strong, Sharp
Aliphatic C-H stretch (from tert-

butyl)

~ 1600 - 1580 Medium-Strong Aromatic C=C ring stretch

~ 1500 - 1400 Medium-Strong Aromatic C=C ring stretch

~ 1470 - 1450 Medium Aliphatic C-H bend (CH₃)

~ 1390 - 1365 Medium, Sharp
Aliphatic C-H bend (tert-butyl

split peak)

~ 1250 - 1150 Strong
Aromatic C-O stretch

(phenolic)

~ 900 - 675 Medium-Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, aiding in its identification.

Table 4: Key GC-MS Fragmentation Data
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Mass-to-Charge Ratio
(m/z)

Relative Intensity
Assignment /
Interpretation

222 Moderate [M]⁺: Molecular Ion

207 High (Base Peak)

[M-15]⁺: Loss of a methyl

radical (•CH₃) from a tert-butyl

group

57 High
[C(CH₃)₃]⁺: tert-butyl cation

fragment

Data derived from NIST GC-MS analysis.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's

conjugated system. For 4,6-Di-tert-butylresorcinol, absorptions are expected due to the π →

π* transitions of the substituted benzene ring.

Table 5: Expected UV-Vis Absorption Maxima (Solvent: Ethanol)

Expected λₘₐₓ (nm) Transition Type Chromophore

~ 275 - 285 π → π* Substituted Benzene Ring

Experimental Protocols & Workflows
Accurate data acquisition relies on meticulous sample preparation and standardized instrument

parameters.

General Spectroscopic Analysis Workflow
The logical flow for a comprehensive spectroscopic characterization is outlined below.
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Sample: 4,6-Di-tert-butylresorcinol (Solid)

Sample Preparation

Dissolve in CDCl3Prepare KBr Pellet Dissolve in Volatile SolventDissolve in Ethanol
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FTIR
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Acquisition
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Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Protocol 1: NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 4,6-Di-tert-
butylresorcinol.

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Homogenization: Cap the tube and gently vortex or invert until the sample is completely

dissolved.

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually

insert it into the probe.

Acquisition: Tune and shim the instrument. Acquire the ¹H spectrum, followed by the ¹³C

spectrum. Standard parameters for a 300 or 500 MHz spectrometer are typically sufficient.[3]

[4][5][6]

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation.

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]

Protocol 2: FTIR Data Acquisition
Sample Preparation: Place approximately 1-2 mg of 4,6-Di-tert-butylresorcinol and ~100

mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

Grinding: Gently grind the two solids together with a pestle until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer a small amount of the powder into a pellet press die. Apply

pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent

KBr pellet.[1]

Acquisition: Place the pellet into the sample holder of the FTIR spectrometer.

Measurement: Record the spectrum, typically by co-adding 16 or 32 scans over a range of

4000 to 400 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of an empty
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sample holder should be recorded first.

Protocol 3: GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as Dichloromethane or Ethyl Acetate.

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph

(GC) inlet.

Separation: The sample is vaporized and carried by an inert gas through a capillary column

(e.g., a nonpolar DB-5ms column). A temperature gradient is used to separate the analyte

from any impurities.

Ionization & Analysis: As the compound elutes from the GC column, it enters the Mass

Spectrometer source (typically Electron Ionization, EI, at 70 eV). The resulting ions are

separated by their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

Data Analysis: The resulting mass spectrum is recorded. The peak with the highest m/z often

corresponds to the molecular ion [M]⁺, and lower m/z peaks represent fragment ions.

Protocol 4: UV-Vis Data Acquisition
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as

ethanol or methanol.

Sample Preparation: Prepare a stock solution of known concentration. Perform serial

dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure

solvent (the blank) and the other with the sample solution.

Measurement: Place the cuvettes in the spectrophotometer. First, record a baseline

spectrum with the blank. Then, measure the absorbance of the sample solution across the

desired wavelength range (e.g., 200 - 400 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
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Structure-Spectra Correlation
The chemical structure of 4,6-Di-tert-butylresorcinol directly dictates its spectroscopic output.

The diagram below illustrates the relationship between specific structural motifs and their

expected spectroscopic signals.
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Structural Features

Expected Spectroscopic Signals

4,6-Di-tert-butylresorcinol
(C₁₄H₂₂O₂)

Phenolic -OH Groups (x2)

tert-Butyl Groups (x2)

Aromatic Ring

IR: Broad Peak
~3400 cm⁻¹

¹H NMR: Broad Singlet
~4.5-5.5 ppm

IR: Strong C-H Stretch
~2960 cm⁻¹

¹H NMR: Singlet (18H)
~1.4 ppm

¹³C NMR: Peaks
~35 & 31 ppm

MS: Fragment
at m/z 57

IR: C=C Stretches
~1600-1400 cm⁻¹

¹H NMR: Aromatic Signals
~6.2-7.2 ppm

UV-Vis: λₘₐₓ
~280 nm

Click to download full resolution via product page

Caption: Correlation of molecular structure with spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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